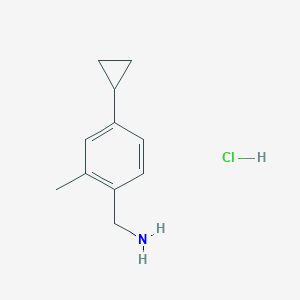

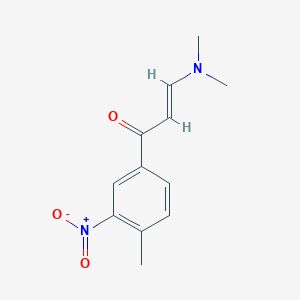

![molecular formula C18H11N3OS B2990465 (Z)-4-氰基-N-(3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 865181-02-8](/img/structure/B2990465.png)

(Z)-4-氰基-N-(3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used as a building block in organic synthesis . The cyano group (-CN) and the prop-2-yn-1-yl group are functional groups that can participate in various chemical reactions .

Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole and its derivatives can undergo various chemical reactions. For example, they can be used in copper (I) catalyzed azide-alkyne cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be confirmed using FTIR .科学研究应用

Antibacterial Activity

This compound has been studied for its potential in combating bacterial infections. Benzothiazole derivatives, including this compound, have shown moderate to good activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae . The antibacterial properties are attributed to the ability of the benzothiazole moiety to interfere with bacterial cell wall synthesis or protein function.

Antimicrobial Applications

The antimicrobial activities of benzothiazole derivatives are well-documented. They have been found to possess significant efficacy against a range of microbial strains, including resistant ones . The triazole-linked benzothiazole compounds, which include the compound , have been particularly noted for their potential in developing new antimicrobial drugs.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

One of the synthesized derivatives of benzothiazole has shown promising results as a PTP1B inhibitor . PTP1B is an enzyme that is implicated in the regulation of insulin signaling and is a target for anti-diabetic drug development. Inhibitors of PTP1B can potentially be used to treat type 2 diabetes and obesity.

Anti-Hyperglycemic Efficacy

In relation to its PTP1B inhibition, this compound has also demonstrated anti-hyperglycemic efficacy in animal models . This suggests its potential application in the management of blood glucose levels and the treatment of diabetes.

Antiviral Activity

Indole derivatives, which share structural similarities with benzothiazole compounds, have shown various biological activities, including antiviral properties . While the direct antiviral activity of the compound is not documented, its structural framework suggests potential applications in this area.

Dye-Sensitized Solar Cells (DSSCs)

Benzothiazole derivatives have been utilized as sensitizers in dye-sensitized solar cells (DSSCs) . The compound’s ability to absorb light and convert it into electrical energy makes it a candidate for renewable energy applications.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-cyano-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3OS/c1-2-11-21-15-5-3-4-6-16(15)23-18(21)20-17(22)14-9-7-13(12-19)8-10-14/h1,3-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVOOEFFQYCVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

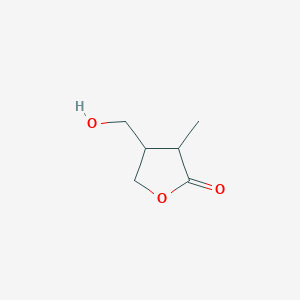

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

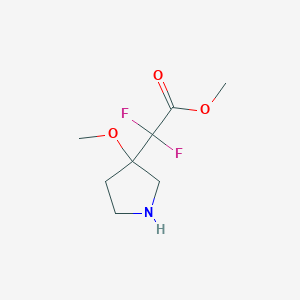

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)

![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)

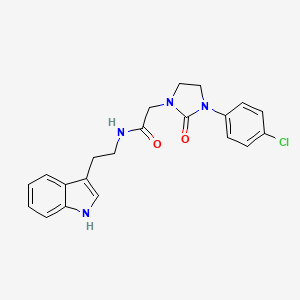

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)